molecular formula C18H15FN2O4 B11478589 N-(3,4-dimethoxyphenyl)-6-fluoro-4-hydroxyquinoline-3-carboxamide

N-(3,4-dimethoxyphenyl)-6-fluoro-4-hydroxyquinoline-3-carboxamide

Cat. No.: B11478589
M. Wt: 342.3 g/mol
InChI Key: QKNLMNRQNLUNNU-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-6-fluoro-4-hydroxyquinoline-3-carboxamide is a synthetic quinoline derivative characterized by a carboxamide group at the 3-position of the quinoline core, a 6-fluoro substituent, a 4-hydroxy group, and a 3,4-dimethoxyphenyl moiety attached via the amide linkage.

Properties

Molecular Formula

C18H15FN2O4

Molecular Weight

342.3 g/mol

IUPAC Name

N-(3,4-dimethoxyphenyl)-6-fluoro-4-oxo-1H-quinoline-3-carboxamide

InChI

InChI=1S/C18H15FN2O4/c1-24-15-6-4-11(8-16(15)25-2)21-18(23)13-9-20-14-5-3-10(19)7-12(14)17(13)22/h3-9H,1-2H3,(H,20,22)(H,21,23)

InChI Key

QKNLMNRQNLUNNU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CNC3=C(C2=O)C=C(C=C3)F)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-6-fluoro-4-hydroxyquinoline-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the 3,4-dimethoxyphenyl group and the fluorine atom. The final step involves the formation of the carboxamide group. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in the efficiency and yield of the synthesis.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can enhance the scalability of the production process. Additionally, industrial methods may incorporate purification steps, such as recrystallization and chromatography, to achieve the desired quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-6-fluoro-4-hydroxyquinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the functional groups, such as reducing the carboxamide group to an amine.

    Substitution: The fluorine atom and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of functionalized quinoline derivatives.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-6-fluoro-4-hydroxyquinoline-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-6-fluoro-4-hydroxyquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

The following compounds share structural or functional similarities with the target molecule, enabling comparative analysis:

Structural and Functional Analogues

(a) N-(2-(3,3-difluoropyrrolidin-1-yl)ethyl)-6-fluoro-2-((3-morpholinopropyl)amino)quinoline-4-carboxamide (Compound 35)
  • Key Features: Quinoline core with 6-fluoro and 4-carboxamide groups. Substituents: 2-amino group linked to a morpholinopropyl chain and a difluoropyrrolidinyl ethyl group on the amide nitrogen.
  • Activity : Demonstrated multi-stage antimicrobial activity, attributed to its unique mechanism of action involving disruption of microbial cell membranes or enzymatic pathways .
  • Comparison : The target compound lacks the complex amine substituents of Compound 35, which may reduce its antimicrobial potency but improve solubility due to the 3,4-dimethoxyphenyl group’s polarity.
(b) N-(2,4-dimethoxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (CAS 946203-92-5)
  • Key Features: 4-oxo-1,4-dihydroquinoline core with a 3-carboxamide group. Substituents: 2,4-dimethoxyphenyl on the amide.
  • Activity: No explicit data on biological activity, but the dihydroquinoline scaffold is associated with kinase inhibition in other studies.
  • Comparison : The 2,4-dimethoxyphenyl group in this compound versus the 3,4-dimethoxy substitution in the target molecule may alter binding affinity to targets due to steric and electronic differences. The absence of a 6-fluoro substituent could reduce metabolic stability .
(c) N-(3,4-difluorophenyl)-4-ethoxy-2-(3-methoxyphenyl)quinoline-6-carboxamide
  • Key Features: Quinoline core with 6-carboxamide, 4-ethoxy, and 2-(3-methoxyphenyl) groups. Substituents: 3,4-difluorophenyl on the amide.
  • Comparison : The target compound’s 4-hydroxy group may confer stronger hydrogen-bonding capacity compared to the ethoxy group in this analogue, influencing target selectivity .
(d) N-(3-fluorophenyl)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide
  • Key Features: Tetrahydroquinoline core with a 4-carboxamide group and 2-methyl substitution. Substituents: 3-fluorophenyl on the amide.
  • Activity: Tetrahydroquinolines are often explored for CNS activity due to improved bioavailability.
  • Comparison: The saturated quinoline ring in this compound likely enhances metabolic stability but reduces aromatic interactions compared to the target’s fully aromatic system .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight logP (Predicted) Key Substituents Notable Properties
Target Compound ~344.3* ~2.1 6-F, 4-OH, 3,4-dimethoxyphenyl High polarity, moderate solubility
Compound 35 ~513.4 ~3.5 6-F, morpholinopropyl, difluoropyrrolidinyl High lipophilicity, antimicrobial
N-(2,4-dimethoxyphenyl) derivative 324.33 ~1.8 4-oxo, 2,4-dimethoxyphenyl Moderate solubility, kinase inhibition potential
N-(3,4-difluorophenyl) analogue ~437.4* ~3.2 4-ethoxy, 2-(3-methoxyphenyl) Enhanced BBB penetration
Tetrahydroquinoline derivative 284.33 ~2.5 2-methyl, tetrahydroquinoline Improved metabolic stability

*Calculated based on chemical formulas.

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